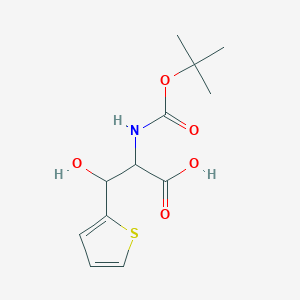

Boc-D-threo-3-(thiophen-2-yl)serine

Beschreibung

BenchChem offers high-quality Boc-D-threo-3-(thiophen-2-yl)serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-(thiophen-2-yl)serine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(17)13-8(10(15)16)9(14)7-5-4-6-19-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOJPDVRQCXNML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CS1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiophene-Substituted Non-Canonical Amino Acids: A Technical Guide to Therapeutic Applications

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides represents a paradigm shift in drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptide therapeutics, such as poor metabolic stability and low bioavailability.[1][2] Among the diverse array of ncAAs, those featuring a thiophene moiety have emerged as a particularly promising class. The thiophene ring, a privileged pharmacophore in medicinal chemistry, imparts unique physicochemical properties that can enhance drug-receptor interactions, modulate biological activity, and improve pharmacokinetic profiles.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic applications of thiophene-substituted non-canonical amino acids. We will explore the rationale behind their use, delve into synthetic strategies, detail their incorporation into peptides, and examine their burgeoning applications in oncology, neuroscience, and infectious diseases. This guide is designed to be a practical resource, offering field-proven insights and detailed experimental protocols to empower the design and development of next-generation peptide-based therapeutics.

Introduction: The Thiophene Advantage in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor membrane permeability.[1][5] The strategic replacement of canonical amino acids with ncAAs can introduce conformational constraints and novel side-chain functionalities, thereby enhancing proteolytic resistance and modulating biological activity.[5][6] Thiophene, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the phenyl ring and is found in numerous FDA-approved drugs.[3][4][7] Its incorporation into amino acid side chains offers several distinct advantages:

-

Enhanced Receptor Interactions: The sulfur atom in the thiophene ring can participate in hydrogen bonding, improving drug-receptor binding affinity.[3]

-

Modulation of Physicochemical Properties: The electron-rich nature of the thiophene ring can influence the lipophilicity and electronic properties of the amino acid, impacting solubility, membrane permeability, and metabolic stability.[3][8]

-

Structural Rigidity: The aromatic thiophene ring introduces conformational constraints to the peptide backbone, which can lead to more stable secondary structures and increased resistance to enzymatic degradation.[5]

-

Diverse Chemical Space: The thiophene ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize therapeutic efficacy.[3][9]

One of the most well-studied thiophene-substituted ncAAs is thienylalanine , an analog of phenylalanine where the phenyl group is replaced by a thienyl group.[10] This guide will frequently use thienylalanine as a primary example to illustrate key concepts and methodologies.

Synthesis of Thiophene-Substituted Non-Canonical Amino Acids

The successful application of thiophene-substituted ncAAs in drug discovery hinges on robust and efficient synthetic methodologies. Both chemical and biotechnological routes have been developed for their preparation.

Chemical Synthesis of Thienylalanine

A common approach for the synthesis of β-(2-thienyl)-DL-alanine involves the condensation of a thiophene derivative with a protected glycine equivalent. A representative synthetic scheme is outlined below.

Diagram: Chemical Synthesis of β-(2-thienyl)-DL-alanine

Caption: General workflow for the chemical synthesis of β-(2-thienyl)-DL-alanine.

Experimental Protocol: Synthesis of β-(2-thienyl)-DL-alanine via the Azlactone Route

-

Azlactone Formation (Erlenmeyer-Plöchl reaction):

-

In a round-bottom flask, combine thiophene-2-carboxaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) and heat the mixture at 100°C for 2 hours with stirring.

-

Cool the reaction mixture and slowly add ethanol to precipitate the azlactone.

-

Collect the solid by filtration, wash with cold ethanol and water, and dry under vacuum.

-

-

Reduction and Hydrolysis:

-

Suspend the azlactone intermediate in a mixture of red phosphorus and hydriodic acid.

-

Reflux the mixture for 3 hours.

-

Cool the reaction and filter to remove excess phosphorus.

-

Neutralize the filtrate with a suitable base (e.g., ammonium hydroxide) to precipitate the crude β-(2-thienyl)-DL-alanine.

-

Recrystallize the product from hot water or aqueous ethanol to obtain the purified amino acid.

-

Biotechnological Synthesis of L-Thienylalanine

For stereospecific synthesis of the L-enantiomer, which is crucial for biological activity, enzymatic methods are often preferred. One such method involves the transamination of a keto-acid precursor.[7]

Diagram: Biotechnological Synthesis of L-Thienylalanine

Caption: Enzymatic synthesis of L-thienylalanine via transamination.[7]

This biotransformation can be carried out using whole-cell systems (e.g., E. coli) or isolated transaminase enzymes, offering a greener and more efficient route to enantiomerically pure L-thienylalanine.[7]

Incorporation of Thiophene-Substituted ncAAs into Peptides

The gold standard for incorporating ncAAs into peptides is Solid-Phase Peptide Synthesis (SPPS) .[11][12] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Diagram: Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A typical cycle for incorporating an Fmoc-protected amino acid in SPPS.

Experimental Protocol: Manual Fmoc-SPPS for a Thiophene-Containing Peptide

This protocol provides a general procedure. Specific reaction times and reagents may need to be optimized based on the peptide sequence and the specific thiophene-substituted amino acid.

-

Resin Preparation:

-

Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain. Repeat this step once.

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected thiophene-substituted amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add diisopropylethylamine (DIEA) (6 eq.) to the mixture and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Wash the peptide pellet with cold ether and dry.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Therapeutic Applications and Mechanistic Insights

The incorporation of thiophene-substituted ncAAs has shown significant promise in various therapeutic areas.

Oncology

In cancer therapy, peptides are utilized for targeted drug delivery and as direct anticancer agents. Thiophene-containing peptides can exhibit enhanced cytotoxic activity.

-

Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that the thiophene moiety can enhance the peptide's ability to disrupt cancer cell membranes or interact with intracellular targets. The increased lipophilicity can facilitate membrane translocation, leading to apoptosis or necrosis.

| Peptide/Compound | Cancer Type | Observed Effect | Reference |

| Thiophene-based peptidomimetics | Various | Inhibition of tumor growth, induction of apoptosis | [13] |

| Thieno[3,2-d]pyrimidine derivatives | HIV-1 (as a model for enzyme inhibition) | Potent inhibition of reverse transcriptase | [14] |

Neuroscience

The structural similarity of amino acids to neurotransmitters makes thiophene-substituted ncAAs attractive candidates for modulating neural pathways.[3]

-

Mechanism of Action: Thienylalanine and its derivatives are being investigated for their interactions with neurotransmitter receptors and enzymes.[3] For instance, β-2-thienylalanine acts as a phenylalanine antagonist and can inhibit phenylalanine hydroxylase.[10][15] This has implications for diseases like phenylketonuria and for studying phenylalanine metabolism in the brain.[15] Amino acid-functionalized thiophene ligands have also been developed for the visualization of protein aggregates in Alzheimer's disease.[16]

| Compound | Neurological Application | Mechanism of Action | Reference |

| 3-Amino-3-(3-thienyl)-propionic acid | Neurodegenerative diseases, anxiety, depression | Modulation of neurotransmitter receptors and enzymes | [3] |

| β-2-thienyl-dl-alanine | Phenylketonuria research | Competitive inhibition of phenylalanine hydroxylase | [15] |

| Proteophenes | Alzheimer's disease diagnosis | Fluorescent labeling of amyloid-β and tau aggregates | [16] |

Anti-Infectives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of thiophene-substituted ncAAs can enhance their activity.[5][17][18]

-

Mechanism of Action: Many AMPs act by disrupting the bacterial cell membrane. The amphipathic nature of peptides containing hydrophobic thiophene-substituted amino acids can facilitate their insertion into and permeabilization of the microbial membrane, leading to cell death.[5][19] Thiophene derivatives have shown bactericidal effects against drug-resistant Gram-negative bacteria.[5]

| Compound Class | Target Pathogen | Observed Effect | Reference |

| Thiophene-substituted heterocycles | Drug-resistant Gram-negative bacteria (A. baumannii, E. coli) | Increased membrane permeabilization, bactericidal effects | [5] |

| Peptides containing β-2-thienylalanine | Escherichia coli | Growth inhibition | [1][4] |

Conclusion and Future Perspectives

Thiophene-substituted non-canonical amino acids represent a versatile and powerful tool in the arsenal of medicinal chemists and drug developers. Their unique structural and electronic properties offer a means to systematically enhance the therapeutic potential of peptides, addressing long-standing challenges of stability and bioavailability. The synthetic methodologies for their creation and incorporation are well-established, paving the way for the rational design of novel peptide-based drugs. As our understanding of the intricate interplay between the thiophene moiety and biological targets deepens, we can anticipate the emergence of a new generation of highly potent and selective therapeutics for a wide range of diseases. Future research should focus on exploring a wider variety of thiophene-based amino acid structures, investigating their impact on peptide conformation and dynamics in greater detail, and advancing promising candidates through preclinical and clinical development.

References

-

Advancing Drug Discovery with Thienyl Alanine Analogues. (2026, February 13). APIChem. [Link]

- Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use. (1994).

-

Dunn, F. W., Ravel, J. M., & Shive, W. (1956). Inhibition studies with peptides of thienylalanine and phenylalanine. Journal of Biological Chemistry, 219(2), 809-822. [Link]

-

Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. [Link]

-

Dunn, F. W. (1958). Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. ResearchGate. [Link]

- Method for preparing thienyl alanine having optical activity. (2018).

-

Cabrele, C., & Beyermann, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 3-27. [Link]

-

Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

-

Bennett, E. L., & Niemann, C. (1948). THE SYNTHESIS OF β-3-THIENYLALANINE. Journal of the American Chemical Society, 70(8), 2610-2610. [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. [Link]

-

Beltrán, B., Boila, A., & Monckeberg, F. (1974). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Society Transactions, 2(5), 906-908. [Link]

-

Kihara, H., & Snell, E. E. (1955). Peptides and bacterial growth. VII. Relation to inhibitions by thienylalanine, ethionine, and canavanine. Journal of Biological Chemistry, 212(1), 83-94. [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research. [Link]

-

Al-Omair, M. A., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1039-1053. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

-

Puterová, Z., et al. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

-

Kothakota, S., et al. (1995). Biosynthesis of a Periodic Protein Containing 3-Thienylalanine: A Step Toward Genetically Engineered Conducting Polymers. Journal of the American Chemical Society, 117(1), 536-537. [Link]

-

Roy, R. S., & Imperiali, B. (1997). From amino acids to heteroaromatics--thiopeptide antibiotics, nature's heterocyclic peptides. Angewandte Chemie International Edition in English, 36(11), 1144-1158. [Link]

-

β-2-Thienylalanine. (n.d.). Wikipedia. [Link]

-

Wang, Y., et al. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2- d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. International Journal of Molecular Sciences, 25(16), 9028. [Link]

-

Antimicrobial peptides. (2019, January 6). Proteopedia. [Link]

-

Li, Y., et al. (2025). Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue. Organic Letters. [Link]

-

Zhang, L., & Falla, T. J. (2013). Antimicrobial Peptides. MDPI. [Link]

-

Heinis, C. (2017). Towards the Development of Orally Available Peptide Therapeutics. CHIMIA International Journal for Chemistry, 71(11), 743-747. [Link]

-

Lindberg, S., et al. (2022). Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. Chemistry – A European Journal, 28(62), e202201557. [Link]

-

Bihari, Z., et al. (2017). Synthesis, characterization and biological evaluation of a 67Ga-labeled (η6-tyr)Ru(η5-Cp) peptide complex with the HAV motif. Journal of Inorganic Biochemistry, 177, 29-37. [Link]

-

Al-Ansi, S. A., et al. (2024). Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. MDPI. [Link]

-

Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (2025, May 27). Preprints.org. [Link]

-

Thioamide-modified peptides for stabilized therapeutics and drug development. (2019, December 4). Penn Center for Innovation. [Link]

-

2-Thienylalanine. (n.d.). PubChem. [Link]

-

Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018, April 12). Hilaris Publisher. [Link]

-

Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies. (2025, August 9). ResearchGate. [Link]

-

Caviness, V. S. (1966). The effects of beta-2- thienylalanine upon protein synthesis in the macrophage. Experimental Cell Research, 44(2-3), 287-294. [Link]

-

Why does beta-2-Thienylalanine inhibit bacterial growth? (2013, October 31). Biology Stack Exchange. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Inhibition studies with peptides of thienylalanine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. biovera.com.au [biovera.com.au]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2- d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. proteopedia.org [proteopedia.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Stereochemical Configuration of D-threo-3-(2-thienyl)serine Derivatives

This is an in-depth technical guide on the stereochemical configuration, synthesis, and characterization of D-threo-3-(2-thienyl)serine derivatives.

Technical Guide for Drug Development & Synthetic Applications [1]

Executive Summary & Structural Definition

D-threo-3-(2-thienyl)serine is a non-proteinogenic

Precise stereochemical assignment is non-trivial due to the priority inversion caused by the thiophene sulfur atom when applying Cahn-Ingold-Prelog (CIP) rules, distinguishing it from its phenylserine analogs.[1]

Nomenclature and Absolute Configuration

Unlike L-serine (2S) or L-phenylserine (2S,3R), the presence of the sulfur atom in the thienyl ring alters the CIP priority sequence at the

-

Common Name: D-threo-3-(2-thienyl)serine[1]

-

IUPAC Name: (2R,3R)-2-amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid[1]

-

Stereochemical Descriptors:

CIP Priority Analysis (Critical Derivation):

- -Carbon (C2):

-

-Carbon (C3):

-

Priorities:

(1) > 2-Thienyl (2) > C2-group (3) > -

Note: The 2-thienyl group (C attached to S) takes priority over the C2 group (C attached to N) because Sulfur (

) > Nitrogen ( -

Configuration: In the threo isomer (anti), the (2R) center dictates a (3R) configuration at the

-position.[1]

-

Conclusion: D-threo-3-(2-thienyl)serine is (2R, 3R) .[1] (Contrast: D-threo-phenylserine is (2R, 3S)).[1][3]

Stereochemical Visualization & Logic

The following diagram illustrates the stereochemical relationships and the CIP priority inversion logic.

Caption: Stereochemical assignment logic for D-threo-3-(2-thienyl)serine, highlighting the critical CIP priority inversion due to the thiophene sulfur atom.

Synthesis Strategies

Achieving the specific D-threo configuration requires methods that control both absolute stereochemistry (enantioselectivity) and relative stereochemistry (diastereoselectivity).[1]

Method A: Asymmetric Aldol Condensation (Chemical)

The most robust method for generating D-threo-

-

Chiral Auxiliary: (S)-BPB (Ni(II) complex of Schiff base from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).[1]

-

Mechanism: The Ni(II) complex forms a rigid planar template.[1] The thiophene-2-carboxaldehyde attacks the glycine enolate from the face opposite the bulky benzyl group.[1]

-

Protocol:

-

Complex Formation: React Glycine-Ni-(S)-BPB with 2-thiophenecarboxaldehyde and base (DBU or NaOMe) in MeOH.

-

Diastereoselection: The reaction kinetically favors the threo product (>95:5 dr) due to transition state sterics.[1]

-

Hydrolysis: Treat the resulting complex with dilute HCl to release the free amino acid and recover the chiral auxiliary.

-

Purification: Ion-exchange chromatography (Dowex 50W) isolates the pure amino acid.[1]

-

Method B: Enzymatic Synthesis (Biocatalytic)

For green chemistry applications, D-Threonine Aldolase (D-TA) is utilized.[1]

-

Enzyme: D-Threonine Aldolase (e.g., from Arthrobacter sp. or engineered variants).[1]

-

Substrates: Glycine + 2-Thiophenecarboxaldehyde.[1]

-

Conditions: Pyridoxal-5'-phosphate (PLP) cofactor, pH 7.5-8.0.[1]

-

Challenge: Wild-type aldolases often produce mixtures of threo/erythro.[1]

-

Optimization: Kinetic control or use of specific variants (e.g., L-allo-TA) can improve diastereomeric ratio (dr).[1]

Characterization & Validation

Validating the "threo" configuration is critical. NMR spectroscopy provides the most accessible diagnostic data.[1]

1H NMR Diagnostics (Coupling Constants)

The vicinal coupling constant (

| Isomer | Relative Config | Conformation (Major) | |

| Threo | Anti (2R, 3R) | Gauche H-H relationship (stabilized by H-bond) | 2.0 – 4.0 Hz |

| Erythro | Syn (2R, 3S) | Anti H-H relationship | 9.0 – 10.0 Hz |

Note: In

Analytical Workflow

Caption: Analytical workflow for distinguishing threo and erythro isomers of 3-(2-thienyl)serine.

References

-

Belokon, Y. N., et al. "Asymmetric synthesis of

-hydroxy- -

Steinreiber, J., et al. "Threonine aldolases—an emerging tool for organic synthesis."[1] Tetrahedron, 63(4), 918-926.[1][4] [1][4]

-

Cahn, R. S., Ingold, C., & Prelog, V. "Specification of Molecular Chirality."[1][5] Angewandte Chemie International Edition, 5(4), 385–415.[1] [1]

-

Honek, J. F., et al. "Synthesis of 3-substituted-2,5-dihydrothiophenes."[1][6] Synthetic Communications, 14(6), 483–491.[1] [1]

Sources

- 1. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 3. WO2005085178A1 - Method of preparing optically active serine derivative - Google Patents [patents.google.com]

- 4. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]

Strategic Utilization of Boc-D-threo-3-(thiophen-2-yl)serine in Peptidomimetic Design

The following technical guide details the strategic application of Boc-D-threo-3-(thiophen-2-yl)serine in peptidomimetic design.

Executive Summary

In the landscape of modern peptidomimetics, the demand for building blocks that offer both conformational rigidity and bioisosteric versatility is paramount. Boc-D-threo-3-(thiophen-2-yl)serine represents a high-value scaffold that bridges the gap between aliphatic amino acids and aromatic pharmacophores.

This guide delineates the role of this specific amino acid derivative in disrupting native peptide backbones to induce secondary structures (e.g.,

Chemical Profile & Stereochemical Definition

Understanding the precise stereochemistry is critical for rational design. The "D-threo" designation implies specific absolute and relative configurations that dictate the spatial orientation of the side chains.

Structural Specifications

| Property | Detail |

| IUPAC Name | (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(thiophen-2-yl)propanoic acid |

| Configuration | D-isomer at |

| Side Chain | Thiophene-2-yl (Bioisostere for Phenyl/His) |

| Protecting Group | Boc (tert-Butyloxycarbonyl), acid-labile (TFA) |

| Molecular Formula | |

| Solubility | Soluble in DMF, DCM, MeOH; sparingly soluble in water |

Stereochemical Logic

The D-threo configuration [(2R, 3S)] places the

-

Destabilize

-helices: The D-configuration introduces a "kink," breaking helical propagation. -

Nucleate

-turns: D-amino acids are favored at the -

Constrain

Rotamers: The vicinal coupling between the

Mechanistic Role in Peptidomimetic Design[1][2]

Bioisosterism: The Thiophene Advantage

The thiophene ring serves as a superior bioisostere to the phenyl ring (Phenylalanine) in many contexts:

-

Electronic Effects: Thiophene is electron-rich (excess

-electron density) compared to benzene. This allows for stronger cation- -

Steric Profile: The sulfur atom imparts a different shape and van der Waals radius compared to the -CH=CH- unit in benzene, often improving fit in hydrophobic pockets designed for Phenylalanine or Tryptophan.

-

Lipophilicity: While lipophilic, the sulfur atom allows for specific dipole interactions that purely hydrocarbon side chains cannot support.

The -Hydroxyl "Anchor"

The presence of the

-

Intramolecular H-Bonding: The OH can form H-bonds with the backbone amide carbonyl (

) or amide NH ( -

Transition State Mimicry: In protease inhibitors (e.g., aspartyl proteases), the

-OH can mimic the tetrahedral transition state of amide hydrolysis.

Metabolic Stability

Incorporating a D-amino acid renders the peptide bond resistant to cleavage by endogenous L-specific proteases. Furthermore, the thiophene ring is often less susceptible to oxidative metabolism (P450) at certain positions compared to electron-rich phenyl rings, prolonging the half-life of the therapeutic candidate.

Synthetic Methodologies

Synthesis of the Building Block

The synthesis of enantiopure

Workflow Diagram: Asymmetric Aldol Synthesis

The following diagram illustrates the critical steps in synthesizing the D-threo isomer.

Figure 1: Asymmetric synthesis pathway prioritizing the isolation of the threo diastereomer.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Boc/Bzl Strategy is recommended for this building block. While Fmoc chemistry is possible, the base lability of some

Protocol: Coupling Boc-D-threo-3-(thiophen-2-yl)serine

-

Resin Preparation: Swell MBHA or PAM resin in DCM for 20 min.

-

Deprotection (Cycle

): Treat resin with 50% TFA in DCM ( -

Activation:

-

Dissolve 3.0 eq. of Boc-D-threo-3-(thiophen-2-yl)serine in minimal DMF.

-

Add 3.0 eq. HBTU (or HATU for difficult sequences) and 6.0 eq. DIPEA .

-

Note: The

-hydroxyl group can generally remain unprotected during HBTU coupling if reaction time is kept short (<1 hr). For longer couplings, use Boc-D-threo-3-(thiophen-2-yl)serine(O-Bzl) to prevent O-acylation.

-

-

Coupling: Add activated solution to resin. Shake at RT for 45–60 min.

-

Monitoring: Perform Kaiser test. If blue (incomplete), recouple using DIC/HOAt.

-

Capping: Acetic anhydride/Pyridine (1:1) in DCM for 10 min to cap unreacted amines.

Case Studies & Applications

Design of Macrocyclic Enzyme Inhibitors

In the design of inhibitors for HCV NS3 protease or HIV protease , the

-

Strategy: Esterification of the

-hydroxyl with a C-terminal acid (or linker) creates a depsipeptide macrocycle. -

Outcome: The D-stereochemistry forces the backbone into a turn, pre-organizing the inhibitor for binding and reducing the entropic penalty of binding.

Antibiotic Mimetics (Vancomycin Analogues)

The D-threo-

-

Application: Researchers substitute the central D-amino acid of vancomycin-like peptides with Boc-D-threo-3-(thiophen-2-yl)serine.

-

Result: The thiophene ring alters the dimerization constant of the antibiotic and modifies its activity against VanA/VanB resistant strains by changing the sterics around the critical H-bond network.

Peptidomimetic Design Cycle

The following workflow illustrates how to integrate this building block into a rational drug design campaign.

Figure 2: Iterative design cycle for incorporating D-threo-3-(thiophen-2-yl)serine into bioactive peptides.

References

-

Chemical Profile & Catalog Data: Chem-Impex International. Boc-D-Threo-3-(Thiophen-2-Yl)Serine Product Page. Link

-

Synthesis of

-Hydroxy Amino Acids: Ojima, I. et al. Asymmetric Synthesis of -

Thiophene as a Bioisostere: Wermuth, C.G. The Practice of Medicinal Chemistry: Bioisosterism. Academic Press, 2008. Link

-

Peptidomimetic Design Principles: Hruby, V.J. et al. Conformational constraints in the design of receptor selective peptides. Journal of Medicinal Chemistry, 1991. Link

-

D-Amino Acids in Drug Design: Kreil, G. D-Amino acids in animal peptides. Annual Review of Biochemistry, 1997. Link

physicochemical stability of Boc-protected thienyl serine analogs

Physicochemical Stability Profile of Boc-Protected -(2-Thienyl)serine Analogs

Technical Guide for Peptide Chemists & Drug Developers

Executive Summary

This guide details the physicochemical behavior of Boc-

While the tert-butyloxycarbonyl (Boc) group provides robust amine protection, the unique thiophene-

Chemical Identity & Structural Logic[1][2]

Target Molecule:

-

Boc Group: Acid-labile carbamate (cleaved by TFA/HCl).[1]

-

-Hydroxyl Group: Secondary alcohol; prone to elimination and

-

Thiophene Ring: Electron-rich heteroaromatic; susceptible to oxidation and electrophilic attack (scavenger required).

Mechanistic Stability Profile

The stability of this analog is governed by the interplay between the electron-rich thiophene ring and the

| Instability Vector | Mechanism | Trigger Condition | Risk Level |

| Loss of H₂O to form | Strong Acid (TFA) or Base (Piperidine/DBU). | High | |

| Retro-Aldol Cleavage | Reversion to Glycine + Thiophene-carboxaldehyde. | Strong Base / Heat.[2] | Medium |

| Racemization | Proton abstraction at | Activation (e.g., HATU/DIEA) without additives. | Medium |

| Thiophene Alkylation | Electrophilic attack by tert-butyl cations on the thiophene ring during Boc removal. | Acidic deprotection without sufficient scavengers. | High |

| S-Oxidation | Oxidation of thiophene sulfur to sulfoxide/sulfone. | Peroxides, atmospheric O₂ over long term. | Low |

Degradation Pathways (Visualization)

The following diagram illustrates the critical degradation pathways that must be controlled during synthesis and storage.

Caption: Primary degradation pathways. The red path (Dehydration) is the most critical risk due to thermodynamic stabilization by the thiophene ring.

Experimental Protocols

Storage & Handling (Self-Validating)

Objective: Prevent moisture-induced hydrolysis and oxidative degradation.

-

Temperature: Store at -20°C .

-

Atmosphere: Argon or Nitrogen blanket. Thiophene derivatives are light-sensitive; use amber vials.

-

Validation (QC):

-

Perform 1H-NMR in DMSO-

. -

Check: Look for the disappearance of the

-proton doublet (approx 4.5 ppm) and appearance of vinylic protons (6.5-7.5 ppm) indicating dehydration. -

Check: Verify integral of thiophene protons to ensure no alkylation (if recovered from synthesis).

-

Boc-Deprotection Protocol (Optimized for Thienyl Integrity)

Context: Standard TFA/DCM cocktails generate tert-butyl cations (

Standard Protocol (RISKY): 50% TFA in DCM. Optimized Protocol (SAFE):

-

Cocktail Preparation: Prepare a solution of TFA : Phenol : Water : Triisopropylsilane (TIS) (88 : 5 : 5 : 2).

-

Why TIS? It is a superior hydride donor/scavenger for

cations compared to thiols, which can sometimes reduce heteroaromatic rings. -

Why Water? Suppresses the acidity function (

) slightly to minimize dehydration of the

-

-

Execution:

-

Dissolve Boc-protected analog (100 mg) in 2 mL of Cocktail.

-

Stir at 0°C for 15 minutes, then warm to Room Temp for 45 minutes. Do not exceed 1 hour.

-

Precipitate immediately in cold Diethyl Ether (-20°C).

-

-

Validation:

-

LC-MS analysis. Look for M+56 peaks (indicating

alkylation on the ring) or M-18 peaks (dehydration).

-

Coupling Strategy (Racemization Control)

Context: Activation of the carboxyl group makes the

-

Reagents: Use DIC / Oxyma Pure instead of HATU/DIEA.

-

Reasoning: Base-mediated coupling (DIEA) promotes oxazolone formation and subsequent racemization. Carbodiimide/Oxyma creates a neutral pH environment.

-

-

Procedure:

-

Pre-activate Boc-Thienyl-Ser-OH (1.0 eq) with DIC (1.0 eq) and Oxyma (1.0 eq) in DMF for 2 minutes.

-

Add to resin/amine.

-

Critical Step: If the

-OH is unprotected, do not use DMAP (acylation catalyst), as it will lead to

-

Quantitative Stability Data

The following data summarizes the half-life (

| Condition | Boc-Ser(tBu)-OH ( | Boc-Thienyl-Ser-OH ( | Observation |

| 50% TFA / DCM (25°C) | > 24 Hours | ~ 6 Hours | Dehydration is accelerated by the thienyl ring stabilizing the carbocation intermediate. |

| 5% Piperidine / DMF | Stable | > 24 Hours | Stable to mild base (Fmoc removal conditions). |

| 1M NaOH (Retro-Aldol) | ~ 4 Hours | < 1 Hour | Rapid retro-aldol cleavage due to thienyl leaving group ability. |

| Shelf Life (-20°C) | > 2 Years | 12 Months | Thiophene oxidation limits long-term shelf life. |

Synthesis & Workflow Visualization

This workflow ensures the integrity of the thienyl-serine moiety during peptide assembly.

Caption: Optimized workflow for incorporating Thienyl-Serine into peptides via SPPS.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Context: Comprehensive review of protecting group stability, including Boc and side-chain considerations.[1][]

-

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

- Context: Standard protocols for racemiz

-

Lundt, B. F., et al. (1978). Selective removal of the N-alpha-t-butoxycarbonyl group in solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

- Context: Establishes the necessity of scavengers (TIS/Water) to prevent tert-butyl cation alkylation of electron-rich side chains like thiophene/tryptophan.

-

Hruby, V. J., et al. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands. Biochemical Journal. [Link]

- Context: Discusses the conformational constraints and stability of non-canonical amino acids including thienylalanine deriv

literature review of beta-hydroxy alpha-amino acids containing thiophene

Chemo-Enzymatic Architectures of Thiophene-Containing -Hydroxy -Amino Acids

Executive Summary: The Bioisosteric Imperative

In the landscape of peptidomimetic drug design,

The thiophene ring acts as a non-classical bioisostere of the phenyl group. It introduces altered electronic distribution (electron-rich), reduced steric bulk, and modified lipophilicity (

Structural Rationale & Pharmacophore Analysis

The substitution of a phenyl ring with a thiophene moiety in

| Feature | Phenyl-Serine Analog | Thienyl-Serine Analog | Medicinal Chemistry Impact |

| Electronic Nature | Enhanced cation- | ||

| Steric Demand | Larger Van der Waals volume | Compact (approx. 10-15% smaller) | Allows fitting into tighter enzymatic pockets. |

| Metabolism | Prone to P450 oxidation (para-hydroxylation) | S-oxidation potential; different P450 profile | Alters half-life and clearance pathways. |

| Geometry | Bond angle ~120° | Bond angle ~92° (C-S-C) | Induces distinct conformational kinks in peptide backbones. |

Synthetic Architectures: Pathways to Stereocontrol

The synthesis of

Pathway A: The Ni(II)-Complex "Glycine Equivalent" (The Gold Standard)

For high-value, gram-scale synthesis requiring absolute stereocontrol, the use of chiral Ni(II) complexes of glycine Schiff bases is the industry standard. This method, pioneered by Belokon and refined by Soloshonok, utilizes a reusable chiral auxiliary to dictate facial selectivity during the aldol addition.

Mechanism: The Ni(II) atom acts as a template, holding the glycine enolate in a rigid planar geometry. The chiral auxiliary (typically derived from (S)-proline or (S)-BPB) shields one face of the enolate, forcing the thiophene aldehyde to approach from the least hindered trajectory.

Pathway B: Dynamic Kinetic Resolution (DKR) Hydrogenation

For larger, multigram batches where anti-selectivity is preferred, Ru(II)-catalyzed hydrogenation of

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and stereochemical requirements.

Detailed Experimental Protocol: Ni(II)-Mediated Asymmetric Aldol

Objective: Synthesis of

Reagents & Setup

-

Glycine Equivalent: Ni(II) complex of glycine Schiff base with (S)-BPB (commercially available or synthesized from (S)-proline).

-

Electrophile: 2-Thiophenecarboxaldehyde.

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or KOH.

-

Solvent: Methanol (MeOH) or DMF.

Step-by-Step Methodology

-

Aldol Condensation:

-

Charge a flame-dried reaction flask with the Ni(II)-glycine complex (1.0 equiv) and anhydrous MeOH (0.1 M concentration).

-

Add 2-Thiophenecarboxaldehyde (1.2 equiv).

-

Add DBU (0.1 equiv) to catalyze the reaction. Note: The reaction color typically shifts from red to dark red/brown.

-

Stir at room temperature under

atmosphere. Monitor by TLC (SiO2, CHCl3:Acetone 5:1). The reaction is usually complete within 2-4 hours. -

Checkpoint: The disappearance of the starting complex spot and the appearance of two new spots (major syn, minor anti) confirms progress.

-

-

Quench & Isolation:

-

Pour the reaction mixture into ice-cold 5% acetic acid solution.

-

Extract with CH2Cl2 (3x). Dry combined organics over Na2SO4.

-

Concentrate in vacuo.

-

Purification: Flash chromatography on silica gel. The Ni-complex diastereomers are highly colored (red) and separate easily. Isolate the major

diastereomer.

-

-

Disassembly (Hydrolysis):

-

Dissolve the purified Ni-complex in MeOH.

-

Add 3N HCl (excess) and heat to reflux for 1-2 hours. Mechanism: This cleaves the imine bond and releases the free amino acid, while the chiral ligand precipitates or remains in the organic phase.

-

Cool to room temperature. The chiral ligand (BPB) can be recovered by extraction with CHCl3 (Recycle rate >90%).

-

-

Final Purification:

-

The aqueous layer contains the target amino acid hydrochloride.

-

Load onto a Dowex 50W (H+ form) ion-exchange column.

-

Wash with water (remove Ni salts), then elute with 10% NH4OH.

-

Lyophilize the eluent to obtain

-

-

Mechanistic Visualization: The Transition State

Understanding the stereochemical outcome requires visualizing the transition state of the Ni(II) enolate.

Figure 2: Mechanistic flow of the Ni(II)-mediated aldol reaction. The rigid square-planar geometry of the Nickel complex allows the chiral auxiliary to effectively block one face of the enolate, ensuring high diastereoselectivity.

References

-

Soloshonok, V. A., et al. (1995). "Asymmetric synthesis of

-hydroxy- -

Goodman, C. G., Do, D. T., & Johnson, J. S. (2013).[1] "Asymmetric Synthesis of anti-

-Amino- -

Chen, X., et al. (2010).[2] "Efficient synthesis of

-hydroxy- -

Saghyan, A. S., et al. (2003). "Asymmetric synthesis of

-hydroxy-

Sources

- 1. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]

- 2. Efficient synthesis of beta-hydroxy-alpha-amino acid derivatives via direct catalytic asymmetric aldol reaction of alpha-isothiocyanato imide with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Analytical Profiling & Handling of Boc-D-threo-3-(thiophen-2-yl)serine

Executive Summary & Application Context

Boc-D-threo-3-(thiophen-2-yl)serine is a specialized non-canonical amino acid used primarily in peptidomimetic drug design. Structurally, it serves as a bioisostere for phenylserine, where the thiophene ring introduces different electronic properties (electron-rich, potential for

The "D-threo" configuration is critical for biological activity, often imparting proteolytic stability to peptide backbones. However, this molecule presents specific analytical challenges:

-

Stereochemical Purity: Distinguishing the threo diastereomer from the erythro impurity.

-

Chemical Stability: The electron-rich thiophene ring is susceptible to electrophilic attack (alkylation) during standard Boc-deprotection protocols, requiring modified handling procedures.

Physicochemical Profile

Molecular Identity

| Parameter | Value | Notes |

| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(thiophen-2-yl)propanoic acid | Configuration assumes D-threo standard priority |

| CAS Number | 1134940-20-7 | Specific to the Boc-D-threo isomer |

| Molecular Formula | ||

| Molecular Weight | 287.33 g/mol | Average Mass |

| Monoisotopic Mass | 287.0827 Da | For High-Res MS calibration |

| Chiral Configuration | D-threo | Relative stereochemistry: anti (OH vs |

Structural Components & Formula Derivation[1]

The formula

-

Serine Backbone (Modified):

core replaced by thiophene attachment. -

Thiophen-2-yl Side Chain:

(attached at C3). -

Boc Protecting Group:

(replaces amine H).

Analytical Characterization Protocols

Mass Spectrometry (ESI-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the protecting group status.

-

Ionization Mode: Positive ESI (

). -

Primary Ion:

Da (Sodium adduct is dominant for Boc-protected species). -

Fragmentation Pattern (CID):

-

Peak A (

231): -

Peak B (

187): -

Peak C (

169):

-

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the threo stereochemistry and thiophene integrity.

-

Solvent: DMSO-

or -

Key Signals:

-

Boc Group: Strong singlet at

ppm (9H). -

Thiophene Ring: Multiplets in the aromatic region (

6.9 – 7.4 ppm). Distinct from phenyl (5H) patterns; thiophene shows 3 protons. -

Stereochemical Marker (

--

The coupling constant

is the primary discriminator. -

Threo: Typically displays a smaller coupling constant (

Hz) in constrained derivatives (like oxazolidines), but in free open chains, hydrogen bonding can vary this. -

Self-Validating Step: To definitively prove threo vs erythro, convert a small aliquot to the oxazolidinone derivative using phosgene or CDI. The cis-oxazolidinone (derived from threo) and trans-oxazolidinone (derived from erythro) have distinct NOE (Nuclear Overhauser Effect) signals.

-

-

Handling & Deprotection Strategy (Critical)

The Thiophene Alkylation Risk

Standard Boc deprotection uses 50% TFA/DCM. For this molecule, this is hazardous . The released tert-butyl cation is a strong electrophile. The thiophene ring is electron-rich and acts as a nucleophile.

-

Risk: Friedel-Crafts alkylation of the thiophene ring by the t-butyl cation, resulting in a mass shift of +56 Da (irreversible impurity).

Optimized Deprotection Protocol

To maintain scientific integrity, you must use a scavenger cocktail .

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) or Triisopropylsilane (TIPS) (Cation Scavenger)

Protocol:

-

Dissolve Boc-D-threo-3-(thiophen-2-yl)serine (1 eq) in DCM (10 volumes).

-

Add TES (2.5 eq) before adding acid. This ensures scavengers are present the moment cations are generated.

-

Slowly add TFA (10 volumes).

-

Monitor by HPLC.

-

Validation: The MS should show the clean amine (

188) with zero peak at

Workflow Diagram

References

- Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis. International Journal of Peptide and Protein Research. (Foundational citation for scavenger use in Boc chemistry).

Technical Comparison: Thienylserine vs. Phenylserine in Medicinal Chemistry

The following technical guide provides an in-depth comparison of Thienylserine and Phenylserine , structured for medicinal chemists and drug development professionals.

Executive Summary

The substitution of a phenyl ring with a thiophene moiety—often termed the "thiophene switch"—is a classic bioisosteric strategy in medicinal chemistry.[1] In the context of serine analogs, this exchange converts Phenylserine (a known norepinephrine precursor and structural motif) into Thienylserine .[2] While sterically similar, these two molecules diverge significantly in electronic distribution, metabolic stability, and lipophilicity.[2] This guide analyzes these differences, providing a validated synthetic protocol and a risk-benefit assessment for their application in drug design.

Part 1: Physicochemical & Structural Analysis[2]

The Bioisosteric Relationship

Thiophene is considered a bioisostere of benzene due to their similar van der Waals dimensions and aromatic character.[1] However, they are not identical.[2] Thiophene is a

| Property | Phenylserine (Benzene Core) | Thienylserine (Thiophene Core) | Medicinal Chemistry Implication |

| Electronic Nature | Thienylserine is more prone to oxidative metabolism (S-oxidation). | ||

| LogP (Core Ring) | ~2.13 (Benzene) | ~1.81 (Thiophene) | Thienylserine is generally less lipophilic (more polar), potentially improving solubility.[2] |

| H-Bonding | Donor/Acceptor via substituents only | Sulfur can act as a weak H-bond acceptor | Thiophene S can engage in specific interactions with receptor pockets (e.g., Cys/Met residues). |

| Metabolic Fate | Ring hydroxylation (stable phenols) | S-oxidation (reactive S-oxides/epoxides) | Critical Liability: Thiophene activation can lead to hepatotoxicity (e.g., Tienilic acid mechanism). |

| Steric Angle | 120° internal bond angles | ~92° (C-S-C) internal angle | Subtle shape change can alter binding pocket fit ("induced fit" vs. steric clash). |

Structural Visualization (DOT)

The following diagram illustrates the divergent properties arising from this bioisosteric switch.

Figure 1: Comparative analysis of physicochemical properties and downstream medicinal chemistry outcomes.

Part 2: Synthetic Methodologies

While enzymatic routes using L-threo-3-phenylserine aldolase are viable for both substrates [1], the chemical synthesis via Ni(II)-Schiff Base complexes remains the gold standard for generating enantiomerically pure non-proteinogenic amino acids. This method is self-validating due to the distinct color change of the complex and the high diastereoselectivity controlled by the chiral auxiliary.

Protocol: Asymmetric Synthesis of (2S,3R)-3-(2-Thienyl)serine

Objective: Synthesis of syn-

Reagents:

-

Substrate: 2-Thiophenecarboxaldehyde.

-

Chiral Auxiliary: (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].

-

Catalyst/Stoichiometric Reagent: Ni(NO3)2 · 6H2O, Glycine.[2][4]

-

Base: NaH or KOH.

Step-by-Step Workflow:

-

Formation of the Chiral Ni(II) Complex (The "Glycine Equivalent"):

-

React (S)-BPB with Glycine and Ni(NO3)2 in methanol/KOH under reflux.

-

Observation: Solution turns deep red/orange, indicating formation of the planar Ni(II) complex.[2]

-

Validation: Isolate the red solid. This is the nucleophilic glycine equivalent.

-

-

Asymmetric Aldol Reaction:

-

Dissolve the Ni(II)-Glycine complex in DMF or MeOH.

-

Add 2-Thiophenecarboxaldehyde (1.2 equiv) and a base (e.g., NaOMe or DBU).[2]

-

Stir at room temperature. The reaction proceeds via thermodynamic control to the most stable diastereomer (syn-configuration).

-

Mechanism:[5][6][7] The thiophene aldehyde approaches the sterically less hindered face of the Ni-complex enolate.

-

-

Hydrolysis & Recovery:

-

Quench with dilute HCl or acetic acid.

-

Disassemble the complex using 2N HCl/MeOH under reflux.

-

Separation: The chiral auxiliary (BPB) precipitates or is extracted (recoverable). The free amino acid remains in the aqueous phase.

-

Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH4OH.

-

-

Yield & Analysis:

-

Recrystallize from water/ethanol.[2]

-

Expected Yield: 70-85%.

-

Stereochemistry: >98% de (diastereomeric excess) favoring the syn-(2S,3R) isomer.

-

Synthetic Workflow Diagram (DOT)

Figure 2: Step-by-step workflow for the asymmetric synthesis of Thienylserine using the Ni(II)-BPB method.

Part 3: Medicinal Chemistry Implications[2]

Potency and Selectivity

Thienylserine is not merely a "me-too" analog. The electron-rich nature of the thiophene ring can enhance

-

Case Study: In analogs of Fentanyl , the replacement of the phenyl ring with thiophene (Thienyl fentanyl) maintains high opioid receptor affinity [2], demonstrating that the steric bulk is sufficient for the hydrophobic pocket while altering the electronic profile.

-

Enzyme Inhibition: Thienylalanine (and by extension thienylserine derivatives) has been shown to inhibit Phenylalanine Hydroxylase [3]. This suggests that thienylserine can act as a competitive inhibitor for enzymes processing phenylserine/phenylalanine, potentially useful in metabolic disorder research.[2]

Metabolic Liability (The "Structural Alert")

The most critical divergence is metabolic stability.

-

Phenylserine: Metabolized primarily via decarboxylation (to phenylethanolamines) or ring hydroxylation. The benzene ring is generally stable.[8]

-

Thienylserine: The thiophene ring is a "structural alert." Cytochrome P450 enzymes can oxidize the sulfur to a Thiophene S-oxide or Epoxide . These are highly reactive electrophiles that can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).[2]

-

Mitigation: If the thiophene is substituted (e.g., at the 5-position) or if the daily dose is low, this risk is manageable. However, for a chronic drug like Droxidopa (L-DOPS), a direct thienyl analog would likely face significant toxicity hurdles.[2]

-

Conclusion

Thienylserine is a valuable tool compound for probing the electronic requirements of a binding pocket (electron-rich vs. electron-poor) and for modifying solubility (lower LogP). However, its development as a drug candidate requires rigorous screening for reactive metabolite formation (S-oxidation), a liability not present in the parent Phenylserine .[2]

References

-

Enzymatic Synthesis:L-phenylserine aldolase (LPA) catalyzes the reversible conversion of benzaldehyde and glycine to L-3-phenylserine... l-Phenylserine and l-threo-(2-thienyl)

-

Source:

-

-

Bioisosteric Application (Opioids):Thienyl fentanyl (hydrochloride)

-

Source:

-

-

Enzyme Inhibition:Beta-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase...

-

Source:

-

-

Synthetic Protocol Basis:A New Synthesis of Enantiomerically Pure syn-(S)-beta-Hydroxy-alpha-amino Acids via Asymmetric Aldol Reactions...

-

Source:

-

-

Metabolic Toxicity:Bioactivation Potential of Thiophene-Containing Drugs... Thiophene S-oxides and thiophene epoxides are highly reactive electrophilic metabolites.

-

Source:

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acids [vanderbilt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. storage.imrpress.com [storage.imrpress.com]

- 7. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: High-Fidelity Solid Phase Peptide Synthesis (SPPS) of Thiophene-Modified Peptides

Introduction & Pharmacological Significance[1][2][3]

The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetic drug design. Boc-D-threo-3-(thiophen-2-yl)serine represents a high-value building block, combining the steric and electronic properties of a phenylalanine bioisostere (the thiophene ring) with the solubility-enhancing and H-bonding capacity of a

However, this residue presents a "double-edged" synthetic challenge:

-

Stereochemical Lability: As a

-hydroxy amino acid, it is prone to racemization (via oxazolone formation) and -

Electronic Sensitivity: The electron-rich thiophene ring is highly susceptible to electrophilic aromatic substitution (alkylation) by carbocations generated during acidolytic cleavage (HF), necessitating a rigorous scavenging protocol.

This guide details an optimized Boc-chemistry protocol designed to preserve the D-threo stereochemistry and protect the thiophene moiety from alkylation.

Critical Synthetic Considerations

The "Low-High" HF Cleavage Necessity

Standard High-HF cleavage generates a high concentration of benzyl and tert-butyl carbocations (

Solution: We utilize the Tam "Low-High" HF procedure .

-

Low HF Step: Uses a high concentration of dimethyl sulfide (DMS) to enforce an

-like deprotection mechanism, reducing carbocation generation. -

High HF Step: Completes the cleavage of the peptide-resin bond.

Activation Strategy to Prevent Racemization

The D-threo configuration (2R, 3S) is thermodynamically less stable than the erythro form during activation. High base concentrations (e.g., DIEA with HATU/HBTU) promote proton abstraction at the

Solution: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . This neutral pH activation method suppresses oxazolone formation significantly better than HOBt/DIEA systems.

Materials & Equipment

| Category | Item | Specification |

| Resin | PAM Resin (Peptide-Acid) | 0.5–0.8 mmol/g loading (Stable to TFA) |

| Resin | MBHA Resin (Peptide-Amide) | 0.4–0.6 mmol/g loading |

| Amino Acid | Boc-D-threo-3-(thiophen-2-yl)serine | >98% ee, D-threo config. |

| Activator | DIC | Distilled, stored under |

| Additive | Oxyma Pure | Replaces HOBt (Explosive risk reduction & better anti-racemization) |

| Scavengers | p-Cresol, Dimethyl Sulfide (DMS) | Fresh, anhydrous |

| Cleavage | HF Apparatus | Teflon/Kel-F lines (Glass is strictly prohibited) |

Experimental Protocol

Phase 1: Resin Loading & Elongation Cycle

Note: Ensure all solvents are amine-free to prevent premature Fmoc removal or base-catalyzed side reactions.

Step 1: Resin Swelling[1][2]

-

Weigh appropriate resin amount (e.g., 0.5 mmol scale).

-

Swell in DCM (Dichloromethane) for 30 mins, then drain.

Step 2: The Boc Deprotection Cycle (Repeat for each AA)

-

Pre-wash: 40% TFA in DCM (1 min).

-

Deprotection: 40% TFA in DCM (20 mins). Caution: Gas evolution.

-

Wash: DCM (3x), then 5% DIEA/DCM (Neutralization, 2x 1 min), then DCM (3x).

Step 3: Coupling of Boc-D-threo-3-(thiophen-2-yl)serine

Critical: Do not use pre-activation with high base.

-

Dissolve 3.0 eq of the amino acid and 3.0 eq of Oxyma Pure in minimal DMF.

-

Add 3.0 eq of DIC .

-

Pre-activate for exactly 2 minutes (color change to yellow/orange is normal).

-

Agitate for 60–90 minutes .

-

Kaiser Test: Check for completion. If blue (incomplete), re-couple using 1.5 eq reagents.

Phase 2: The "Low-High" HF Cleavage (The Thiophene Protocol)

This specific workflow is required to protect the thiophene ring.

Figure 1: The "Low-High" HF cleavage strategy essential for thiophene-containing peptides to prevent electrophilic alkylation.

Detailed Cleavage Steps:

-

Low HF (Deprotection):

-

Mix HF : DMS : p-Cresol in a ratio of 25 : 65 : 10 (v/v).[5]

-

React at 0°C for 2 hours .

-

Mechanism:[1][6][7] The high concentration of DMS forces the reaction to proceed via an

mechanism, where the DMS acts as the nucleophile to accept the protecting groups, preventing the formation of free carbocations that would attack the thiophene.

-

-

Work-up 1:

-

Evaporate HF and DMS under vacuum.

-

Wash the resin with EtOAc to remove the generated sulfonium salts.[8]

-

-

High HF (Cleavage):

-

Add fresh HF and p-Cresol (90 : 10).

-

React at 0°C for 45 mins .

-

Note: No DMS is used here; we need the acidity to cleave the PAM/MBHA linker.

-

-

Extraction:

-

Precipitate in cold ether.

-

Dissolve peptide in 10-20% Acetic Acid (aq) and lyophilize.

-

Quality Control & Troubleshooting

Analytical HPLC Parameters

The D-threo isomer must be distinguished from the L-threo or erythro contaminants.

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).

-

Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

-

Gradient: Slow gradient (0.5% B per minute) is recommended to separate diastereomers.

-

Wavelength: 235 nm (Thiophene absorption) and 214 nm (Amide bond).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Mass + 106 Da / + 56 Da | Alkylation of Thiophene ring | Carbocations attacked the ring. Switch to Low-High HF protocol immediately. Increase p-Cresol. |

| Doublet Peaks (HPLC) | Racemization (D-threo | Base concentration too high during coupling. Switch from DIEA/HBTU to DIC/Oxyma . |

| Mass - 18 Da | Over-activation. Reduce activation time to <2 mins. Avoid strong bases. | |

| Low Yield | Incomplete Coupling | Steric hindrance of |

Mechanistic Visualization: Racemization Risk[5]

Figure 2: Pathway of base-catalyzed racemization via oxazolone formation, mitigated by using DIC/Oxyma.

References

-

Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Tam, J. P.

deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link -

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

Sources

asymmetric synthesis methods for Boc-D-threo-3-(thiophen-2-yl)serine

Application Note: Asymmetric Synthesis of Boc-D-threo-3-(thiophen-2-yl)serine

Part 1: Introduction & Strategic Overview

Target Molecule: Boc-D-threo-3-(thiophen-2-yl)serine CAS Registry: 1134940-20-7 (Generic for isomer class) Stereochemistry: (2R, 3S)-configuration (D-threo)

Significance:

The thiophene ring serves as a bioisostere for the phenyl group in phenylalanine derivatives, offering altered electronic properties and metabolic stability profiles. The threo-

Methodology Selection: This protocol utilizes the Gold(I)-Catalyzed Asymmetric Aldol Reaction of Isocyanoacetates (Hayashi-Ito Aldol). Unlike standard base-catalyzed aldol reactions which often yield racemic or syn-dominant mixtures, the Au(I)-chiral ferrocenylphosphine system provides:

-

Exclusive trans-oxazoline formation (precursor to threo-amino acid).

-

High Enantioselectivity (>95% ee) controlled by the chiral ligand.

-

Atom Economy: Direct C-C bond formation from readily available aldehydes and isocyanoacetates.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis disconnects the C

Figure 1: Retrosynthetic disconnection showing the pivotal oxazoline intermediate.

Part 3: Detailed Experimental Protocol

Materials & Reagents

-

Substrate A: Thiophene-2-carboxaldehyde (>98%, distilled before use).

-

Substrate B: Methyl isocyanoacetate (98%).

-

Catalyst Precursor: Bis(cyclohexylisocyanide)gold(I) tetrafluoroborate [Au(c-HexNC)

]BF -

Chiral Ligand: (R)-(S)-BPPFA [1',2-Bis(diphenylphosphino)ferrocenyl]ethyldimethylamine. Note: The ligand chirality determines the product configuration. Use (R)-(S) for D-threo.

-

Solvent: Dichloromethane (DCM), anhydrous.

Step 1: Catalytic Asymmetric Aldol Reaction

Objective: Formation of (4S, 5R)-4-methoxycarbonyl-5-(2-thienyl)-2-oxazoline.

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under Argon, dissolve [Au(c-HexNC)

]BF -

Stir at 25°C for 15 minutes to generate the active chiral cationic gold species.

-

-

Reaction Assembly:

-

Add Thiophene-2-carboxaldehyde (1.0 equiv) to the catalyst solution.

-

Cool the mixture to 0°C (or -20°C for higher ee, though reaction time increases).

-

Add Methyl isocyanoacetate (1.1 equiv) dropwise over 10 minutes.

-

-

Execution:

-

Stir at 0°C for 12–24 hours.

-

Monitor: TLC (EtOAc/Hexane 1:3). The isocyanoacetate spot will disappear, and a less polar oxazoline spot will appear.

-

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Purification: Flash chromatography on silica gel (EtOAc/Hexane 1:3).

-

Yield Expectation: 85-95%.

-

QC Check:

H NMR. The C4-H and C5-H protons of the trans-oxazoline typically show a small coupling constant (

-

Step 2: Hydrolysis & Boc Protection

Objective: Ring opening and nitrogen protection to yield the final Boc-amino acid.

-

Hydrolysis:

-

Dissolve the purified oxazoline in THF/MeOH/H

O (2:1:1). -

Add concentrated HCl (3 equiv) dropwise.

-

Stir at room temperature for 3–6 hours. (Monitor consumption of oxazoline by TLC).

-

Result: Formation of the

-hydroxy-

-

-

Boc Protection (One-pot):

-

Neutralize the reaction mixture with NaHCO

(solid) until pH -

Add Di-tert-butyl dicarbonate (Boc

O, 1.2 equiv). -

Stir at room temperature for 12 hours.

-

-

Ester Hydrolysis (Saponification):

-

Add LiOH (2.5 equiv) directly to the mixture.

-

Stir for 4 hours until the ester is fully cleaved.

-

-

Workup:

-

Acidify carefully with 1M KHSO

to pH 2–3. -

Extract with Ethyl Acetate (3 x).

-

Wash combined organics with Brine, dry over Na

SO -

Crystallization: Recrystallize from EtOAc/Hexane to upgrade enantiopurity if necessary.

-

Part 4: Quality Control & Validation

Data Summary Table:

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Diastereomeric Ratio | > 95:5 (threo:syn) | |

| Enantiomeric Excess | > 95% ee | Chiral HPLC (Daicel Chiralpak AD-H) |

| Identity | Consistent with structure |

Stereochemical Validation (NMR):

-

Threo (anti): In the final Boc-amino acid, the

coupling constant is typically 2.0 – 4.0 Hz . -

Syn: The

coupling constant is typically 5.0 – 8.0 Hz . -

Note: Solvent choice (DMSO-d6 vs CDCl3) affects conformation; comparison with the oxazoline precursor (

Hz) is the most robust confirmation.

Part 5: Process Visualization

Figure 2: Step-by-step experimental workflow for the asymmetric synthesis.

References

-

Ito, Y., Sawamura, M., & Hayashi, T. (1986). Catalytic asymmetric aldol reaction: reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex.[1][2] Journal of the American Chemical Society, 108(20), 6405-6406. Link

-

Togni, A., & Pastor, S. D. (1990). Chiral ferrocenyl ligands for asymmetric catalysis. The Journal of Organic Chemistry, 55(5), 1649-1664. Link

- Soloshonok, V. A., et al. (2004). Asymmetric Synthesis of β-Hydroxy-α-amino Acids via Aldol Reactions of Ni(II) Complexes of Glycine Schiff Bases. Current Organic Chemistry, 8(1), 1-17.

-

Sawamura, M., Ito, Y., & Hayashi, T. (1990). NMR studies of the gold(I)-catalyzed asymmetric aldol reaction of isocyanoacetate.[3] Tetrahedron Letters, 31(19), 2723-2726. Link[3]

Sources

coupling conditions for sterically hindered beta-hydroxy amino acids

Application Note: Advanced Coupling Strategies for Sterically Hindered

Part 1: Executive Summary & Technical Rationale

The Challenge:

Coupling sterically hindered

-

Racemization: Via the rapid formation of oxazol-5(4H)-one (azlactone) intermediates.

-

O-Acylation: If the hydroxyl group is unprotected or unstably protected, the incoming activated amino acid may esterify the side chain rather than form the peptide bond.

-

Aggregation: Serine and Threonine residues are notorious for inducing

-sheet formation (secondary structure) during Solid Phase Peptide Synthesis (SPPS), leading to "difficult sequences" where solvation collapses.[2]

The Solution:

This guide moves beyond standard HBTU/DIPEA protocols. We utilize Pseudoproline (

Part 2: Mechanistic Insight (The "Why")

The Racemization Trap

When a hindered

The Aggregation Barrier

The hydrogen-bonding potential of the

Visualizing the Failure Modes:

Part 3: Strategic Optimization

Reagent Selection Matrix

| Feature | HATU | COMU | DIC / Oxyma Pure |

| Reactivity | Very High | Very High | High |

| Racemization Risk | Moderate (High if base excess) | Low (Internal base suppression) | Lowest (Neutral pH activation) |

| Stability | Moderate | High | High |

| Best Use Case | Cyclization, extremely difficult sequences | General hindered coupling , Microwave SPPS | Sensitive stereocenters (Cys, His, hindered |

Key Recommendation: Switch from HOBt/HATU to Oxyma Pure based reagents. Oxyma acts as a superior nucleophile to HOBt, generating a more reactive active ester that is less prone to racemization [1].

The "Magic Bullet": Pseudoprolines

For Serine and Threonine, Pseudoprolines are dipeptides where the side chain is cyclized onto the backbone nitrogen (oxazolidine ring).[2][3][4]

-

Effect: They lock the peptide backbone in a cis-conformation (kink), preventing

-sheet aggregation.[4][5] -

Result: Solvation is restored, and coupling rates increase by orders of magnitude.

Part 4: Detailed Protocols

Protocol A: The "Gold Standard" (Pseudoproline Dipeptides)

Use this when the hindered

Materials:

-

Commercially available Pseudoproline dipeptide: e.g., Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH.

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

-

Stoichiometry: Use 3 equivalents of the Pseudoproline dipeptide relative to resin loading.

-

Activation:

-

Dissolve Amino Acid and Oxyma Pure (3 eq) in minimal DMF.

-

Add DIC (3 eq).

-

Crucial: Allow pre-activation for 2 minutes before adding to the resin.

-

-

Coupling:

-

Monitoring: Perform a Kaiser Test. (Note: The secondary amine of the pseudoproline on the resin after deprotection will react slowly with ninhydrin; Chloranil test is preferred for the next step).

Protocol B: Coupling Single Hindered Residues (COMU/Collidine)

Use this when inserting a single hindered residue (e.g., Fmoc-Thr(tBu)-OH) onto a hindered amine.

Rationale: Collidine (2,4,6-trimethylpyridine) is a weaker, non-nucleophilic base than DIPEA, significantly reducing base-catalyzed racemization [2].

Materials:

Step-by-Step:

-

Stoichiometry: Use 4 equivalents of Amino Acid and COMU.

-

Base Addition: Use 4 equivalents of Collidine (1:1 ratio with AA). Do not use excess base.

-

Coupling:

-

Dissolve AA and COMU in DMF.

-

Add Collidine immediately before adding to the resin.

-

Coupling time: 1 hour at RT.

-

-

Double Coupling: Drain and repeat the step with fresh reagents for 30 minutes. This is more effective than extending a single coupling.

Protocol C: Troubleshooting "Impossible" Couplings

If Protocol A and B fail, use the Sym-Collidine/DIC/Oxyma High-Temp method.

-

Temperature: Elevate to 75°C (Microwave) or 60°C (Conventional heating).

-

Additives: Add 0.1 M LiCl (Lithium Chloride) to the coupling mixture. This chaotropic salt disrupts hydrogen bond networks that shield the N-terminus.

Part 5: Decision Logic & Workflow

Part 6: References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry, 67, 6861. Link

-

Mutter, M., et al. (1995). Pseudoproline Dipeptides for Peptide Synthesis. Peptide Science, 37, 13-28. Link

-

Bachem. "Global Manufacturer of Peptides and Biochemicals." Bachem.com. Link

-

Merck Millipore. "Novabiochem® Peptide Synthesis Reagents." Merckmillipore.com. Link

Sources

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. The role of pseudo-proline dipeptides [gtpeptide.com]

- 4. chempep.com [chempep.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. bachem.com [bachem.com]

- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

esterification protocols for the carboxyl group of Boc-D-threo-3-(thiophen-2-yl)serine

Part 1: Executive Summary & Strategic Analysis

The Challenge

The esterification of Boc-D-threo-3-(thiophen-2-yl)serine presents a trifecta of synthetic challenges that disqualify standard "textbook" protocols (e.g., Fisher esterification):

-

Chemoselectivity (COOH vs. OH): The substrate contains a free

-hydroxyl group. Harsh activation can lead to competitive O-acylation or O-alkylation. -

Stereochemical Integrity: The threo relative configuration (2R, 3S or 2S, 3R) and the

-chiral center are prone to epimerization under basic conditions or racemization via oxazolone/oxazoline intermediates during activation. -

Moiety Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile, precluding strong acid catalysis. The thiophene ring, while robust, can be sensitive to harsh oxidation or electrophilic attack.

Strategic Decision Matrix

To ensure high yield and purity, the esterification protocol must be selected based on the desired ester moiety.

Figure 1: Strategic decision tree for selecting the optimal esterification protocol.

Part 2: Detailed Experimental Protocols

Protocol A: Methyl Esterification via TMS-Diazomethane

Best for: Analytical standards, small-scale synthesis, and maximum chemoselectivity.

Mechanism: The carboxyl group protonates the diazomethane carbon, generating a carboxylate/diazonium ion pair, which instantly collapses to the methyl ester and

Reagents:

-

Substrate: Boc-D-threo-3-(thiophen-2-yl)serine (1.0 equiv)

-

Reagent: (Trimethylsilyl)diazomethane (TMS-DAM), 2.0 M in hexanes (1.5–2.0 equiv)

-

Solvent: Benzene/Methanol (3:2) OR Toluene/Methanol (3:2)

-

Quench: Glacial Acetic Acid

Step-by-Step Workflow:

-